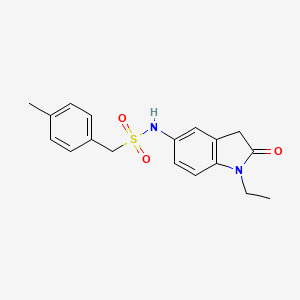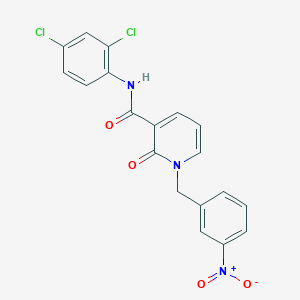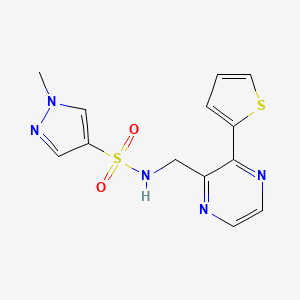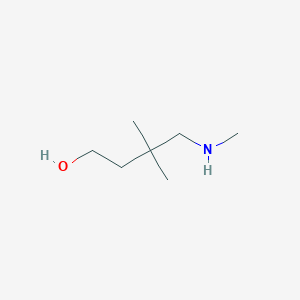![molecular formula C11H12BrClN2 B2739984 8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride CAS No. 1347701-38-5](/img/structure/B2739984.png)
8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
作用機序
Target of Action
Similar compounds have been shown to have high anti-tumor activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
It is known that similar compounds can act directly on dna or interfere with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells .
Result of Action
The result of the action of this compound is the inhibition of the proliferation of cancer cells. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction yields the tricyclic indole structure, which is then brominated to introduce the bromo substituent at the 8th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions
8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo substituent to other functional groups such as amines.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties.
Indole derivatives: Compounds such as indole-3-acetic acid and other substituted indoles have similar structural features and are known for their diverse biological activities.
Uniqueness
8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride is unique due to the presence of the bromo substituent at the 8th position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.
特性
IUPAC Name |
8-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2.ClH/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9;/h1-3,13-14H,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUMRPBLJBIBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C(=CC=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride](/img/new.no-structure.jpg)
![(3Z)-1-benzyl-3-{[(2,4-dichlorophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2739904.png)
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739908.png)
![2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2739909.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2739910.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2739913.png)
![(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2739915.png)
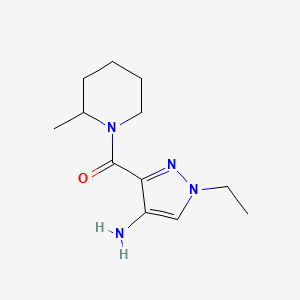
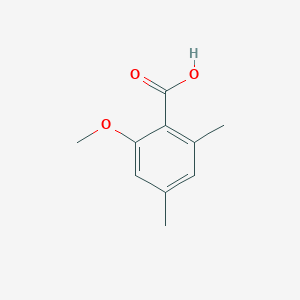
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-methoxyphenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2739919.png)
